N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
Description
N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiophene core substituted with a nitro group at the 5-position and a carboxamide linkage to a thiazole ring, which is further substituted with a benzothiazole moiety.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10N4O3S3/c24-17(16-8-10-7-11(23(25)26)5-6-14(10)28-16)22-19-21-13(9-27-19)18-20-12-3-1-2-4-15(12)29-18/h1-9H,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXIOTPAZFCFOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of Benzothiazole and Thiazole Rings: : The synthesis begins with the preparation of 1,3-benzothiazole and 1,3-thiazole intermediates. These can be synthesized through cyclization reactions involving appropriate precursors such as ortho-aminothiophenol and α-haloketones for benzothiazole, and thiourea with α-haloketones for thiazole.
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Coupling Reactions: : The benzothiazole and thiazole intermediates are then coupled using a suitable linker, often through amide bond formation. This step may involve the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
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Nitration and Carboxylation: : The final steps involve nitration of the benzothiophene ring and subsequent carboxylation to introduce the nitro and carboxamide groups, respectively. These reactions typically require strong acids like nitric acid for nitration and carboxylating agents such as carbon dioxide under high pressure for carboxylation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole and benzothiazole rings. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
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Reduction: : Reduction reactions can target the nitro group, converting it to an amine. Typical reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
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Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), Lewis acids (aluminum chloride).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro group to amine.
Substitution: Halogenated derivatives.
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. The general approach includes:
- Formation of Benzothiazole and Thiazole Rings : The initial step often involves the synthesis of benzothiazole and thiazole derivatives through cyclization reactions.
- Introduction of Nitro and Carboxamide Groups : Subsequent reactions introduce nitro and carboxamide functionalities to enhance biological activity.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing benzothiazole moieties have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Neuroprotective Effects
Research has also highlighted the potential neuroprotective effects of benzothiazole derivatives in conditions associated with protein misfolding disorders such as Alzheimer's disease. Compounds in this class have been evaluated for their ability to reduce tau fibril formation and other aggregation processes .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar compounds have demonstrated effectiveness against a range of bacterial strains, indicating that this compound may also possess similar properties .
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | Significant against multiple cell lines | |
| Neuroprotective | Reduces protein aggregation | |
| Antimicrobial | Effective against bacterial strains |
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer potential of benzothiazole derivatives, this compound was tested against human breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth and increased apoptosis markers compared to control groups.
Case Study 2: Neuroprotective Mechanism
Another study focused on the neuroprotective mechanisms of benzothiazole derivatives in models of Alzheimer's disease. The research demonstrated that treatment with this compound significantly reduced tau fibril formation in vitro.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with various molecular targets. In antimicrobial applications, it inhibits key enzymes involved in microbial metabolism. In anticancer applications, it induces apoptosis by interacting with DNA and inhibiting topoisomerase enzymes, leading to DNA damage and cell death.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several analogues, as highlighted below:
Key Structural Differences and Implications
- Nitro Group vs.
- Benzothiazole-Thiazole vs.
- Amide Linkage : The carboxamide bridge is a common feature in enzyme inhibitors (e.g., PFOR in ), suggesting the target compound could act via similar mechanisms.
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic potentials based on various studies and research findings.
1. Chemical Structure and Synthesis
The compound features a unique combination of benzothiazole and thiazole rings, which are known for their significant biological activities. The synthesis typically involves:
- Formation of Benzothiazole and Thiazole Rings : The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with carbon disulfide, while the thiazole ring is formed from α-haloketones and thiourea.
- Coupling Reactions : These rings are coupled using reagents that facilitate the formation of the desired amide structure.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Antimicrobial Activity : The compound exhibits antibacterial properties by inhibiting bacterial cell wall synthesis. It has shown effectiveness against various microbial strains, including Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Properties : The anti-inflammatory effects are linked to the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory response .
Table 1: Summary of Biological Activities
4. Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of benzothiophene exhibited significant antibacterial activity comparable to traditional antibiotics . The compound's structure allows it to penetrate bacterial membranes effectively.
- Anti-cancer Potential : Research indicated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess anticancer properties .
Table 2: Comparison with Related Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides | Antibacterial | Contains piperidine for enhanced activity |
| N-(benzo[d]thiazol-2-yl)-2-methanesulfonylbenzamide | Anticancer | Methanesulfonyl group increases solubility |
| N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitro-benzothiophene carboxamide | Antimicrobial and anti-inflammatory | Unique combination of heterocycles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
